1-(4-Fluoro-1H-indazol-6-yl)ethanol
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Overview
Description
1-(4-Fluoro-1H-indazol-6-yl)ethanol is a chemical compound with the molecular formula C9H9FN2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities. The presence of a fluorine atom in the indazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-1H-indazol-6-yl)ethanol typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable aldehyde or ketone.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Reduction to Ethanol: The final step involves the reduction of the ketone or aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-1H-indazol-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 1-(4-Fluoro-1H-indazol-6-yl)ethanone.
Reduction: 1-(4-Fluoro-1H-indazol-6-yl)ethane.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
1-(4-Fluoro-1H-indazol-6-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-1H-indazol-6-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, leading to the modulation of biological pathways. This can result in various therapeutic effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-1H-indazol-6-yl)ethanol
- 1-(4-Bromo-1H-indazol-6-yl)ethanol
- 1-(4-Methyl-1H-indazol-6-yl)ethanol
Comparison
1-(4-Fluoro-1H-indazol-6-yl)ethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chloro, bromo, and methyl counterparts, the fluorinated compound often exhibits higher stability, increased lipophilicity, and enhanced biological activity. These properties make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H9FN2O |
---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-6-yl)ethanol |
InChI |
InChI=1S/C9H9FN2O/c1-5(13)6-2-8(10)7-4-11-12-9(7)3-6/h2-5,13H,1H3,(H,11,12) |
InChI Key |
HRSFUHDHYKRDFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=NN2)C(=C1)F)O |
Origin of Product |
United States |
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